Product packaging for Cholesteryl chloroformate(Cat. No.:CAS No. 7144-08-3)

Cholesteryl chloroformate

Cat. No.: B1583008
CAS No.: 7144-08-3
M. Wt: 449.1 g/mol
InChI Key: QNEPTKZEXBPDLF-UHFFFAOYSA-N
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Description

Historical Perspectives and Early Academic Investigations of Cholesteryl Chloroformate

The initial preparation of this compound was reported by Wieland, Honold, and Vila, who also documented its thermal decomposition. cdnsciencepub.com Early academic work in the 1950s explored its fundamental reactivity, particularly with amines. A 1953 study demonstrated that this compound reacts with primary and secondary amines to produce N-substituted cholesteryl carbamates in nearly quantitative yields. cdnsciencepub.com This research highlighted its potential as a tool for isolating and identifying small quantities of amines from aqueous solutions, a valuable technique for degradative studies of natural products. cdnsciencepub.comcdnsciencepub.com The study also investigated the pyrolysis of these carbamate (B1207046) derivatives, observing the formation of products such as cholesterol, cholest-3,5-diene, and substituted ureas, which provided insights into the thermal decomposition mechanisms. cdnsciencepub.com These foundational studies established this compound as a key intermediate for creating covalent linkages to the cholesterol scaffold.

Property Value Reference(s)
Chemical Formula C28H45ClO2 biosynth.comsigmaaldrich.com
Molecular Weight 449.11 g/mol biosynth.comsigmaaldrich.com
Appearance White crystalline solid / Liquid crystal biosynth.comsigmaaldrich.com
Melting Point 115-117 °C sigmaaldrich.comchemicalbook.com
CAS Number 7144-08-3 sigmaaldrich.comchemicalbook.com
Optical Activity [α]27/D −28° (c = 2 in chloroform) sigmaaldrich.com

Contemporary Significance of this compound in Chemical Sciences

In modern chemical research, this compound has found extensive use as a versatile precursor for a wide range of functional molecules and materials. pubcompare.ai Its significance spans polymer chemistry, materials science, and bioconjugate chemistry, largely due to its ability to introduce the unique properties of the cholesterol moiety into other molecular structures. mdpi.com

Key Areas of Application:

Polymer Chemistry: It is widely used to synthesize polymers containing cholesterol units, either as end-caps or as side-chains. mdpi.com For instance, it can react with hydroxyl-terminated polymers, such as poly(N-isopropylacrylamide) (PNIPAAm) or polyethylene (B3416737) glycol (PEG), to create amphiphilic copolymers. mdpi.commdpi.com These cholesterol-modified polymers can self-assemble into structures like micelles and are often explored for applications in drug delivery. mdpi.commdpi.com It also serves as an initiator in the polymerization of monomers like methyl methacrylate. thermofisher.combroadpharm.com

Liquid Crystals: this compound itself exhibits liquid crystalline properties. sigmaaldrich.com It is a crucial building block for synthesizing a variety of cholesteric liquid crystals, which are known for their ability to selectively reflect light. mdpi.comtandfonline.com By reacting it with different molecules, researchers can create new liquid crystalline compounds with tailored phase transition temperatures and optical properties for use in photonics and color information technologies. mdpi.comresearchgate.net

Drug Delivery and Biomaterials: The cholesterol moiety is a fundamental component of cell membranes, making cholesterol-based molecules highly biocompatible. mdpi.com this compound is frequently used to hydrophobically modify polysaccharides like chitosan (B1678972) or peptides to create amphiphiles for drug and gene delivery systems. mdpi.comthermofisher.comnih.gov These systems can form nanoparticles or micelles that encapsulate therapeutic agents, enhancing their stability and cellular uptake. mdpi.comnih.gov

Organic Synthesis: It remains a key reagent for derivatizing molecules containing nucleophilic groups like amines and alcohols. cdnsciencepub.comorientjchem.org Recent studies continue to explore its reactivity with diverse functional groups to create novel cholesteryl carbamates and carbonates. orientjchem.orgscientific.net These reactions are often efficient and allow for the construction of complex molecules with potential applications in chemical sensing and as gelators. orientjchem.orgacs.org

Application Area Description Examples Reference(s)
Polymer Modification End-capping of polymers to create amphiphiles.Chol-P(NIPAAm-co-DMAAm), Chol-PEG mdpi.com
Drug Delivery Synthesis of carriers for therapeutic agents.Hydrophobized chitosan, Cholesteryl-peptide conjugates mdpi.comthermofisher.comnih.gov
Liquid Crystals Precursor for novel liquid crystalline materials.Cholesteryl carbamate-based mesogens, Cholesteryl cetyl carbonate researchgate.netscientific.net
Supramolecular Gels Synthesis of low molecular weight organogelators.Monocholesteryl conjugated Calix biosynth.comarene acs.org

Fundamental Academic Principles Underlying this compound Reactivity

The reactivity of this compound is governed by the interplay between its two main structural components: the steroidal backbone and the chloroformate functional group.

The Chloroformate Group: The chloroformate group (-O-CO-Cl) is an acyl chloride derivative, which makes the carbonyl carbon highly electrophilic. The chlorine atom is an excellent leaving group, facilitating nucleophilic acyl substitution reactions. This high reactivity allows for facile reactions with a wide range of nucleophiles, most notably:

Alcohols (R-OH): React to form stable carbonate esters (Chol-O-CO-OR).

Amines (R-NH2): React to form stable carbamate (urethane) linkages (Chol-O-CO-NHR). cdnsciencepub.com These reactions are fundamental to its use as a conjugating agent in polymer and biomaterial synthesis. mdpi.comehu.es The efficiency of these reactions can be enhanced by using a base to scavenge the HCl byproduct or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orientjchem.org

The Cholesterol Moiety: The bulky and rigid steroid nucleus introduces significant steric hindrance around the C-3 position where the chloroformate group is attached. This steric bulk can influence the kinetics and accessibility of the reactive site. orientjchem.org Furthermore, the cholesterol structure imparts several crucial properties to its derivatives:

Amphiphilicity: The large hydrophobic steroid and side chain, combined with a more polar group formed after reaction, creates an amphiphilic molecule essential for self-assembly in aqueous media. mdpi.com

Chirality: The inherent chirality of the cholesterol molecule is transferred to its derivatives, which is critical for the formation of cholesteric (chiral nematic) liquid crystal phases. mdpi.com

Liquid Crystallinity: The rigid, rod-like shape of the cholesterol unit promotes the formation of ordered liquid crystalline mesophases. mdpi.comtandfonline.com

Surface Characteristics: Inverse gas chromatography (IGC) studies have been used to probe the surface properties of this compound in its liquid crystal state. These investigations determined its surface energy and acid-base characteristics. The results indicate that the surface of this compound has a basic character, which can influence its intermolecular interactions and its behavior as a stationary phase in chromatography. tandfonline.com

Reactant Type Functional Group Product Linkage Example Derivative Reference(s)
AmineR-NH2CarbamateN-benzyl cholesteryl carbamate cdnsciencepub.com
AlcoholR-OHCarbonateCholesteryl cetyl carbonate scientific.net
DiolHO-R-OHPolycarbonate (if polymerized)Side-chain cholesterol based polyurethanes ehu.es
Amine-containing PolymerP-NH2Polymer-carbamate conjugateCholesteryl-peptide nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H45ClO2 B1583008 Cholesteryl chloroformate CAS No. 7144-08-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H45ClO2/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(31-26(29)30)13-15-27(20,4)25(22)14-16-28(23,24)5/h9,18-19,21-25H,6-8,10-17H2,1-5H3/t19-,21+,22+,23-,24+,25+,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEPTKZEXBPDLF-JDTILAPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60880724
Record name 3-Cholesteryl chloroformate
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Molecular Weight

449.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7144-08-3
Record name Cholesteryl chloroformate
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Record name Cholest-5-en-3-ol (3beta)-, 3-(carbonochloridate)
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Record name Cholesteryl chloroformate
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Record name Cholest-5-en-3-ol (3.beta.)-, 3-(carbonochloridate)
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Record name 3-Cholesteryl chloroformate
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Record name Cholest-5-ene-3-β-yl chloroformate
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Synthetic Methodologies and Reaction Pathways of Cholesteryl Chloroformate

Direct Synthesis Strategies for Cholesteryl Chloroformate

The most common and direct method for the synthesis of this compound involves the reaction of cholesterol with phosgene (B1210022). lew.rogoogle.com This process, a chloroformylation reaction, converts the hydroxyl group of cholesterol into a more reactive chloroformate group, making it an excellent leaving group for subsequent nucleophilic attack. The reaction is typically carried out in a suitable solvent such as benzene. lew.ro This direct approach provides an efficient route to the target molecule, which serves as a crucial building block for further chemical modifications. nih.gov

Nucleophilic Substitution Reactions Involving this compound

The chloroformate group of this compound is highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its utility in organic synthesis, allowing for the formation of stable covalent bonds with a variety of nucleophiles. The general mechanism involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new derivative with the cholesteryl group attached.

Reaction with Amines and Amides for Carbamate (B1207046) Derivative Synthesis

The reaction of this compound with primary and secondary amines or amides is a widely employed method for the synthesis of cholesteryl carbamates. cdnsciencepub.comcdnsciencepub.comingentaconnect.com This reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amine or amide attacks the electrophilic carbonyl carbon of the chloroformate. The subsequent loss of a chloride ion results in the formation of a stable carbamate linkage. wikipedia.org This methodology has been utilized to create extensive libraries of cholesterol derivatives with diverse functionalities.

A variety of novel cholesteryl carbamate derivatives have been synthesized by reacting this compound with a range of amines and amides. These include reactions with urea, acetamide, acrylamide, thiocarbazide, 4-methylthiosemicarbazide, aniline, p-methoxy benzylamine (B48309), 4-aminoquinaldine, and piperidine. orientjchem.orgresearchgate.net The reactions are typically conducted in a dry solvent like dichloromethane (DCM) at controlled temperatures, often starting at 0°C. orientjchem.org The nature of the amine or amide substrate influences the reaction conditions and yields, with secondary aliphatic amines generally affording the highest yields. orientjchem.orgresearchgate.net This approach provides a versatile platform for creating cholesteryl derivatives with varied functional groups, including sulphur-containing moieties and aromatic rings. orientjchem.orgresearchgate.net For instance, acridine-linked cholesteryl carbamate has been prepared through the reaction of 9-aminoacridine with this compound. gaacademy.org Similarly, reactions with heterocyclic amines in the presence of an acid acceptor like pyridine have been used to synthesize other carbamate derivatives. lew.roresearchgate.net

Table 1: Synthesis of Cholesteryl Carbamate Derivatives

Amine/Amide Reactant Resulting Carbamate Derivative
Urea Cholesteryl Carbamoyl Carbamate
Acetamide Cholesteryl Acetyl Carbamate
Acrylamide Cholesteryl Acryloyl Carbamate
Thiocarbazide Cholesteryl Thiocarbazoyl Carbamate
4-Methylthiosemicarbazide Cholesteryl (4-Methylthiosemicarbazido)carbonyl
Aniline Cholesteryl Phenyl Carbamate
p-Methoxy Benzylamine Cholesteryl (4-Methoxybenzyl) Carbamate
4-Amino quinaldine Cholesteryl (Quinaldin-4-yl) Carbamate
Piperidine Cholesteryl Piperidine-1-carboxylate

This table is based on data from the synthesis of nine novel cholesterol-derived carbamate derivatives. orientjchem.orgresearchgate.net

A significant application of this compound's reactivity with amines is the synthesis of substituted piperazine-cholesterol conjugates. journals.co.zascielo.org.zaresearchgate.netresearchgate.netscielo.org.za This synthetic strategy involves the direct reaction of commercially available this compound with a diverse set of substituted piperazines. journals.co.zaresearchgate.net The reactions are typically carried out in dichloromethane at room temperature, leading to the formation of a carbamate linker between the cholesterol moiety and the piperazine (B1678402) head group. journals.co.zascielo.org.za This method has been proven to be highly efficient, affording the desired conjugates in good to excellent yields. journals.co.zaresearchgate.netscielo.org.za The versatility of this approach allows for the incorporation of a wide range of functional groups on the piperazine ring, including simple alkyl, allyl, cyano, ester, and aromatic substituents. journals.co.za

Table 2: Examples of Synthesized Piperazine-Cholesterol Conjugates and Their Yields

Piperazine Reactant Product Name Yield (%)
Piperazine Cholest-5-en-3-yl 1-piperazinecarboxylate >75
N-Methylpiperazine Cholest-5-en-3-yl 4-methyl-1-piperazinecarboxylate >75
N-Ethylpiperazine Cholest-5-en-3-yl 4-ethyl-1-piperazinecarboxylate 81
1-(2-Pyridinyl)piperazine Cholest-5-en-3-yl 4-(2-pyridinyl)-1-piperazinecarboxylate -
1-Phenylpiperazine Cholest-5-en-3-yl 4-phenyl-1-piperazinecarboxylate -

Data compiled from the synthesis of a library of cholesterol-piperazine conjugates. journals.co.za

This compound is also instrumental in the synthesis of more complex biomolecular conjugates, such as those involving polyethylene (B3416737) glycol (PEG) and peptides. nih.govnih.govacs.orgresearchgate.netacs.org One common strategy involves a multi-step process where a cholesteryl-PEG (Chol-PEG) derivative with a terminal hydroxyl group is first synthesized. nih.govacs.org This hydroxyl group is then activated by converting it into a chloroformate or an ester carbonate. nih.govacs.org The activated Chol-PEG derivative can then react with a peptide, typically at a free amine group such as the ζ-NH2 group of a lysine side chain, to form a stable carbamate bond. nih.govacs.org This method allows for the precise conjugation of cholesterol to peptides via a PEG linker of a defined length. nih.govnih.govacs.org An alternative approach involves the direct activation of cholesterol with 4-nitrophenyl chloroformate, followed by reaction with the terminal amine of a peptide, to form a short carbamate linker. nih.gov

The efficiency of carbamate formation from this compound and amines can be significantly enhanced through the use of catalysts and base scavengers. Triethylamine (B128534) (TEA) is commonly used as a base to neutralize the hydrochloric acid byproduct of the reaction. nih.govorientjchem.orgproquest.com The addition of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) has been shown to accelerate the reaction rate. nih.govorientjchem.orgresearchgate.net For example, the use of DMAP in the synthesis of novel cholesteryl carbamate derivatives reduced the required reaction time from 24 hours to 12 hours while maintaining high yields. orientjchem.orgresearchgate.net Other bases like pyridine can also serve as an acid acceptor in these reactions. lew.roresearchgate.net In some instances, diisopropylethylamine (DIPEA) has been employed as the organic base. researchgate.net The choice of catalyst and base is crucial for optimizing the reaction conditions and achieving the desired product in high purity and yield.

Reactions with Thioureas for Thiocarbamate Derivative Synthesis

This compound readily engages with thioureas to produce cholesteryl thiocarbamate derivatives. This reaction proceeds via a nucleophilic substitution mechanism where the nucleophilic nitrogen or sulfur atom of the thiourea (B124793) attacks the electrophilic carbonyl carbon of the this compound iosrjournals.org. This attack leads to the displacement of the chloride ion, forming a new C-N or C-S bond and generating hydrogen chloride (HCl) as a byproduct. To neutralize the HCl, a base such as triethylamine is typically added to the reaction mixture iosrjournals.org.

The synthesis is generally carried out in a dry, inert solvent like dichloromethane (DCM) under a nitrogen atmosphere to prevent side reactions with moisture iosrjournals.org. The reaction yields are often high, typically ranging from 70% to 90%, depending on the specific thiourea reactant used iosrjournals.org. These thiocarbamate derivatives are of interest for their potential pharmacological applications iosrjournals.org.

Table 1: Synthesis of Cholesteryl Thiocarbamate Derivatives

Reactant (Thiourea) Solvent Base Yield (%) Reference

Reaction with Hydroxyl-Terminated Polymers for Cholesterol-End-Capped Polymers

A significant application of this compound is in the post-polymerization modification of polymers to create cholesterol-end-capped structures. This is achieved through an esterification reaction with polymers that possess a terminal hydroxyl (-OH) group nih.govresearchgate.net. The hydroxyl group acts as a nucleophile, attacking the chloroformate and displacing the chloride to form a stable carbonate linkage.

This method has been successfully used to synthesize polymers such as cholesteryl end-capped poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) [Chol-P(NIPAAm-co-DMAAm)] nih.govresearchgate.net. The precursor polymer, containing a hydroxyl end-group, is first synthesized, often using a chain transfer agent like 2-hydroxylethanethiol. The subsequent reaction with this compound introduces the bulky, hydrophobic cholesterol group at the polymer's terminus nih.govresearchgate.net. This modification imparts amphiphilic properties to the polymer, enabling self-assembly into structures like micelles, which are explored for applications in drug delivery systems nih.gov.

Reaction with Diethanolamines for Functionalized Cyclic Carbonates

This compound is a precursor for synthesizing cholesterol-functionalized, N-substituted 8-membered cyclic carbonates. This synthesis is a two-step process that leverages the differential reactivity of amines and alcohols nih.gov.

In the first step, diethanolamine (DEA) is reacted with this compound. The amine group of DEA is a stronger nucleophile than its two hydroxyl groups, leading to a chemo-selective reaction. The amine attacks the chloroformate to form a stable carbamate linkage, resulting in a cholesterol-functionalized diol intermediate. This reaction is typically performed in a mixed solvent system, such as tetrahydrofuran (THF) and water, with a base like sodium carbonate (Na₂CO₃) to neutralize the generated HCl nih.gov.

In the second step, the resulting diol is cyclized. This intramolecular reaction forms the 8-membered cyclic carbonate monomer nih.gov. These functionalized monomers are valuable in polymer chemistry, serving as building blocks for creating biodegradable polymers with tailored properties for biomedical applications nih.gov.

Preparation of Activated Esters (e.g., Cholesteryl-4-nitrophenolate)

To create a more stable and controllable acylating agent, the highly reactive and unstable this compound can be converted into an activated ester, such as cholesteryl-4-nitrophenolate mdpi.comresearchgate.net. This is achieved by reacting this compound with 4-nitrophenol in the presence of a base, typically triethylamine (TEA), which acts as both a catalyst and a scavenger for the HCl byproduct mdpi.comresearchgate.net.

The reaction proceeds at room temperature, and the resulting cholesteryl-4-nitrophenolate is a more stable solid mdpi.com. This activated ester can then be used in subsequent reactions, such as coupling with primary amines to form amide bonds under mild conditions. This two-step approach is advantageous as it avoids the direct use of the unstable, HCl-emitting chloroformate, offering better control over the reaction mdpi.com. For instance, cholesteryl-4-nitrophenolate has been used to synthesize cholesterol-doxorubicin conjugates mdpi.comresearchgate.net. The synthesis yields for the activated ester are reported to be around 71.2% after purification mdpi.comresearchgate.net.

Table 2: Synthesis of Cholesteryl-4-nitrophenolate

Reactants Catalyst/Base Solvent Time (h) Temperature Yield (%) Reference

Polymerization Reactions Initiated by this compound

While often used for post-polymerization modification, this compound can also be integral to the initiation of polymerization, particularly in controlled radical polymerization techniques.

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate

This compound can serve as an initiator in the Atom Transfer Radical Polymerization (ATRP) of monomers like methyl methacrylate (MMA) fishersci.com. In a typical ATRP setup, the polymerization is initiated by an alkyl halide in the presence of a transition metal complex (e.g., Cu(I)Br) and a ligand mdpi.comsigmaaldrich.com. While this compound is not a standard alkyl halide initiator itself, it can be converted into a functional ATRP initiator. For example, it can be reacted with a molecule containing both a hydroxyl group and an ATRP-initiating site (e.g., a 2-bromoisobutyrate group). This creates a cholesterol-containing initiator capable of starting the controlled polymerization of MMA, leading to well-defined polymers with a terminal cholesterol moiety. The resulting poly(methyl methacrylate) (PMMA) chains have controlled molecular weights and narrow molecular weight distributions, a hallmark of ATRP cmu.edu.

Table 3: Representative Conditions for ATRP of Methyl Methacrylate

Initiator Catalyst/Ligand Monomer Solvent Temperature (°C) Mₙ ( g/mol ) Mₙ/Mₙ Reference
Ethyl-2-bromoisobutyrate Cu(I)Br / N-propyl-2-pyridylmethanimine MMA Toluene 90 8,760 1.15 sigmaaldrich.com

Solvent System Effects on this compound Reactions

The choice of solvent is critical in reactions involving this compound, as it can significantly influence reaction rates, mechanisms, and yields.

This compound is soluble in various organic solvents, including dichloromethane, chloroform (B151607), acetone, toluene, and benzene, while showing slight solubility in methanol and ethanol fishersci.com. The reactions are typically conducted in anhydrous aprotic solvents like DCM or THF to prevent solvolysis of the highly reactive chloroformate group by water or alcohol iosrjournals.orgnih.govorientjchem.orgmdpi.com.

The polarity of the solvent plays a crucial role. For nucleophilic substitution reactions, polar aprotic solvents can stabilize the transition state, potentially accelerating the reaction rate wikipedia.org. For instance, in the synthesis of thiocarbamate derivatives and activated esters, solvents like DCM and THF provide a suitable medium for the reactants while minimizing undesirable side reactions iosrjournals.orgmdpi.com. In the reaction with diethanolamines, a mixed solvent system of THF-water is employed, where the chemo-selectivity of the reaction is controlled by the inherent nucleophilicity of the amine over the hydroxyl groups, despite the presence of a protic solvent nih.gov.

The solvolysis of chloroformate esters is itself a subject of study, where solvent nucleophilicity and ionizing power dictate the reaction mechanism, which can range from a bimolecular addition-elimination pathway to a unimolecular Sₙ1 process nih.gov. Therefore, selecting a non-nucleophilic solvent is paramount when the desired outcome is substitution by a specific reagent rather than reaction with the solvent itself.

Yield Optimization and Purification Techniques for this compound Derivatives

The efficient synthesis of this compound derivatives is contingent upon the optimization of reaction yields and the application of rigorous purification methods. Research into these processes focuses on enhancing reaction efficiency, minimizing side products, and isolating the target compounds with high purity.

Yield Optimization

Key strategies for optimizing the yield of cholesteryl carbamate derivatives, synthesized from this compound, involve the use of catalysts and the careful selection of reactants. The reaction, which involves the nucleophilic substitution of the chloroformate group by an amine, can be significantly influenced by these factors.

Catalysis: The use of 4-dimethylaminopyridine (DMAP) as an organocatalyst has been shown to be highly effective. researchgate.net DMAP acts as a nucleophilic acylation catalyst, forming a reactive acyl pyridinium (B92312) intermediate that facilitates rapid acyl group transfer to the amine nucleophile. researchgate.net This catalytic action significantly reduces the required reaction time, often from over 24 hours to just 12 hours. researchgate.netorientjchem.orgresearchgate.net The use of DMAP also allows for milder reaction conditions, which contributes to improved product yields and cleaner product profiles by minimizing side reactions. researchgate.net

Reactant Influence: The nature of the amine used in the synthesis plays a crucial role in determining the final yield. Studies have demonstrated that secondary aliphatic amines generally afford the highest yields of the corresponding cholesteryl carbamate derivatives. researchgate.netorientjchem.org This is followed by hydrazine-based carbamates in terms of yield efficiency. researchgate.netorientjchem.org The synthesis of a series of nine cholesteryl carbamate derivatives using various amines resulted in yields ranging from 70% to 90%, underscoring the impact of the amine's structure on the reaction's success. researchgate.netorientjchem.org Without a catalyst, the reaction of this compound with urea proceeded over a much longer duration and resulted in lower yields of 60-70%. orientjchem.org

The following table summarizes the reported yields for the synthesis of various cholesteryl carbamate derivatives.

Reported Yields of Cholesteryl Carbamate Derivatives

Reactant TypeCatalystGeneral Yield Range (%)
Various Amines (e.g., urea, acetamide, aniline, piperidine)4-dimethylaminopyridine (DMAP)70-90% researchgate.netorientjchem.org
UreaNone60-70% orientjchem.org
Secondary Aliphatic Amines4-dimethylaminopyridine (DMAP)Highest among tested amines researchgate.netorientjchem.org
Hydrazine-based Reactants4-dimethylaminopyridine (DMAP)High, but lower than secondary aliphatic amines researchgate.netorientjchem.org

Purification Techniques

The purification of newly synthesized this compound derivatives is essential to remove unreacted starting materials, catalysts, and any byproducts. A multi-step approach involving extraction, washing, and chromatography is typically employed.

Work-up Procedure: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the reaction mixture undergoes a standard work-up procedure. researchgate.netorientjchem.org This often involves washing the organic mixture with a series of aqueous solutions. These can include dilute hydrochloric acid to remove basic compounds like excess amine and DMAP, followed by a sodium bicarbonate solution to neutralize any remaining acid, and finally a brine wash. The organic layer is then dried using an anhydrous salt, such as sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. researchgate.net

Chromatography: The primary method for purifying the crude residue is column chromatography. orientjchem.orgorganic-chemistry.org Silica (B1680970) gel, typically with a mesh size of 60-120, is commonly used as the stationary phase. researchgate.netorientjchem.org A mixture of solvents, such as methanol and chloroform, is used as the eluent to separate the desired derivative from impurities. orientjchem.org

Recrystallization: In some cases, recrystallization can be utilized as an alternative or final purification step to obtain highly pure crystalline products. organic-chemistry.org

The general purification process is outlined below:

Reaction Monitoring: Progress is monitored using thin-layer chromatography (TLC) on pre-coated silica gel plates. orientjchem.org

Extraction and Washing: The reaction mixture is washed sequentially with dilute HCl, sodium bicarbonate solution, and water. researchgate.net

Drying and Concentration: The separated organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain a crude residue. researchgate.net

Final Purification: The crude product is purified by column chromatography over silica gel or by recrystallization to yield the final, pure cholesteryl carbamate derivative. researchgate.netorientjchem.orgorganic-chemistry.org

Advanced Characterization and Spectroscopic Analysis of Cholesteryl Chloroformate Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of cholesteryl chloroformate derivatives. Both ¹H and ¹³C NMR provide precise information about the molecular framework.

In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of the cholesterol backbone. For instance, a singlet at approximately 5.36 ppm is attributed to the alkenyl proton (C6-H), and a multiplet around 4.48 ppm corresponds to the oxycyclohexyl proton (C3-H), which is adjacent to the chloroformate group. researchgate.net The numerous overlapping signals between 0.80 and 2.00 ppm are characteristic of the steroidal ring and side-chain protons. rsc.org

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectra show distinct resonances for each carbon atom in the molecule, allowing for unambiguous assignment of the steroidal structure. For example, in derivatives, the carbonyl carbon of the carbamate (B1207046) group typically appears in the downfield region of the spectrum. rsc.org The chemical shifts of the C5 and C6 carbons are particularly sensitive to the liquid crystalline phase of cholesteryl esters. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Assignment
C6-H5.36sAlkenyl
C3-H4.48mOxycyclohexyl
Steroidal/Side-chain0.80-2.00mMultiple protons
Data compiled from multiple sources. researchgate.netrsc.org

Mass Spectrometry (MS) for Molecular Mass Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular mass of this compound and its derivatives. Techniques such as electrospray ionization mass spectrometry (ESI-MS) are commonly employed to determine the mass-to-charge ratio (m/z) of the molecular ion, thereby verifying the compound's identity and elemental composition. rsc.org The molecular weight of this compound is 449.11 g/mol , which corresponds to its molecular formula C₂₈H₄₅ClO₂. sigmaaldrich.combroadpharm.com High-resolution mass spectrometry can further provide the exact mass, which for this compound is 448.3108084 Da. nih.gov This high level of accuracy is crucial for confirming the elemental formula and ensuring the compound's identity.

In the analysis of derivatives, MS is used to confirm the successful conjugation of different moieties to the cholesterol scaffold. The observed molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the newly synthesized derivative.

Interactive Data Table: Mass Spectrometry Data for this compound

Parameter Value
Molecular FormulaC₂₈H₄₅ClO₂
Molecular Weight449.11 g/mol
Exact Mass448.3108084 Da
Data sourced from PubChem and Sigma-Aldrich. sigmaaldrich.comnih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that confirm its structure. A strong absorption peak is typically observed around 1766 cm⁻¹, which is characteristic of the acyl chloride C=O stretching vibration of the chloroformate group. researchgate.net Other prominent peaks include those corresponding to C-H stretching and bending vibrations of the steroidal backbone.

When this compound is reacted to form derivatives, such as carbamates, the FTIR spectrum will show significant changes. The disappearance of the acyl chloride peak and the appearance of a new peak, typically around 1625 cm⁻¹, indicates the formation of an amide C=O bond, confirming the successful derivatization. researchgate.net This makes FTIR an excellent tool for monitoring the progress of reactions involving this compound.

Interactive Data Table: Key FTIR Absorption Bands for this compound and a Carbamate Derivative

Functional Group This compound (cm⁻¹) Cholesteryl Carbamate Derivative (cm⁻¹)
C=O (Acyl Chloride)~1766Absent
C=O (Amide/Carbamate)Absent~1625
Data is indicative and can vary based on the specific derivative. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

A variety of chromatographic techniques are essential for assessing the purity of this compound and its derivatives, as well as for their separation and purification.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid method used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By comparing the Rբ values of the starting material and the product, one can quickly determine if the reaction has gone to completion.

Column Chromatography: This technique is widely used for the purification of this compound derivatives on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase, different components of a mixture can be effectively separated based on their differential adsorption. researchgate.net

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC-MS combines the high resolving power of HPLC with the sensitive and specific detection of mass spectrometry. This powerful technique is used for the identification and quantification of cholesterol and its esters in complex mixtures. nih.govnih.gov Reverse-phase HPLC is often employed for the separation of these hydrophobic molecules. nih.gov

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography, is used to separate molecules based on their size. This technique can be particularly useful for the analysis and purification of polymeric derivatives of this compound.

Thermal Analysis Techniques for Mesophase Characterization

The liquid crystalline properties of this compound and its derivatives are investigated using thermal analysis techniques.

Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes of a material as a function of temperature. For liquid crystals, DSC can identify the temperatures at which transitions between crystalline, various mesophases (e.g., smectic, cholesteric), and the isotropic liquid state occur. researchgate.net

Polarizing Optical Microscopy (POM) with a Hot Stage: POM is a vital tool for the visual identification of liquid crystalline phases. researchgate.net By observing the sample through crossed polarizers while heating or cooling it on a hot stage, characteristic textures of different mesophases can be observed. These textures, such as the focal conic texture of a smectic phase or the planar texture of a cholesteric phase, provide definitive identification of the liquid crystalline state. researchgate.net

Academic Applications of Cholesteryl Chloroformate in Materials Science and Supramolecular Chemistry

Development of Cholesteryl-Based Liquid Crystals

The rigid, chiral structure of the cholesterol moiety makes it an excellent mesogen for the formation of liquid crystalline phases. Cholesteryl chloroformate is a key intermediate for synthesizing a wide array of liquid crystal derivatives with tunable properties.

Cholesteryl carbamate-based liquid crystals are synthesized through the reaction of this compound with various primary or secondary amines. This condensation reaction forms a stable carbamate (B1207046) (or urethane) linkage. The process is typically conducted in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, which acts as a scavenger for the hydrochloric acid byproduct. researchgate.netspringerprofessional.deresearchgate.net

Researchers have successfully synthesized novel mesogens by reacting this compound with amines containing different functional groups, including aromatic rings, heterocyclic compounds, and azo-dyes. researchgate.netspringerprofessional.deresearchgate.net For instance, two new liquid crystal compounds, cholesteryl 1H-imidazole-1-carboxylate (Cho-Imi) and Cholesteryl (4-((E)-phenyldiazenyl) phenyl) carbamate (Cho-Diazo), were synthesized from this compound and the corresponding amine at room temperature. researchgate.netspringerprofessional.de This synthetic versatility allows for the creation of a diverse library of cholesteryl-based molecules with tailored properties for specific applications. orientjchem.org

The defining characteristic of liquid crystals derived from cholesterol is their tendency to form a cholesteric, or chiral nematic (N*), phase. tandfonline.comwikipedia.org This phase is composed of layers of molecules where the average molecular orientation, known as the director, is constant within each layer but rotates helically from one layer to the next. wikipedia.org This helical superstructure is a direct consequence of the inherent chirality of the cholesterol molecule.

The pitch of this helix dictates the unique optical properties of the material, such as the selective reflection of circularly polarized light of a specific wavelength. wikipedia.org This phenomenon results in the iridescent colors often observed in these materials. While the cholesteric (N) phase is common, some cholesteryl carbamate derivatives also exhibit other mesophases, such as smectic A (SmA) and smectic C (SmC) phases, upon changes in temperature. researchgate.net For example, the compound Cho-Diazo displays a chiral nematic (N) phase at 230°C, a Smectic A (SmA) phase at 210°C, and a Smectic C (SmC) phase at 122°C. researchgate.net

The mesomorphic properties, including the type of liquid crystal phase and the temperature range over which it is stable, are highly dependent on the molecular structure of the compound. researchgate.netmdpi.com By strategically choosing the amine reactant, various substituents can be introduced, which in turn influences the material's thermal stability and mesophase behavior.

Studies on cholesteryl-o-carborane dyads have shown that modifying the substituent on the carborane cluster can modulate the mesomorphic properties. mdpi.com For instance, compounds with hydrogen (H) or methyl (Me) substituents on the cluster exhibit a chiral nematic (N*) phase, whereas a phenyl (Ph) substituent disrupts the intermolecular interactions necessary for mesogenic behavior, leading to the absence of a liquid crystal phase. mdpi.com Similarly, in a series of cholesteryl-phenoxyphenyl carbamates, the introduction of bromo, chloro, or methyl substituents influenced the stability of the cholesteric mesophase. lew.ro The presence of bulky groups can disrupt molecular packing, affecting both the melting point and the clearing temperature (the temperature at which the material transitions to an isotropic liquid). researchgate.netmdpi.com

Phase Transition Temperatures of Cholesteryl-o-Carborane Dyads
CompoundSubstituent (R)Phase Transition Sequence (°C)Mesophase Type
M2HCr 131.4 N* 238.0 Iso (Heating) Iso 119.0 N* (Cooling)Monotropic N
M3MeCr 162.2 N 186.2 IsoEnantiotropic N*
M4PhCr 125.0 IsoNone

Cr = Crystalline, N = Chiral Nematic (Cholesteric), Iso = Isotropic Liquid. Data sourced from studies on cholesteryl-o-carborane dyads. mdpi.com*

The unique optical properties of cholesteric liquid crystals make them highly valuable in various technological applications. dakenchem.comworldscientific.com Their sensitivity to external stimuli such as temperature and the presence of chemical vapors allows for their use in sensor devices. mdpi.comtuiasi.ro The incorporation of solvent vapors into the liquid crystal layer can disturb the helical pitch, leading to a detectable change in the reflected color or absorption band. mdpi.com

In display technologies, cholesteric liquid crystals offer significant advantages, particularly for low-power applications like e-books and electronic shelf labels. dakenchem.com These displays are often bistable, meaning they can maintain an image without continuous power consumption. They work by reflecting ambient light, eliminating the need for a backlight and creating vibrant images with wide viewing angles. dakenchem.com The technology is also being explored for flexible displays, smart windows, and advertising boards. dakenchem.com

Functional Polymer Design and Synthesis

This compound is also a valuable reagent for the chemical modification of polymers. By grafting the cholesterol moiety onto a polymer backbone, its properties can be significantly altered, leading to new functionalities and applications.

Lignin (B12514952), a complex natural polymer, can be functionalized by reacting its hydroxyl groups with this compound. This process attaches the bulky, nonpolar cholesterol group to the lignin structure, dramatically increasing its hydrophobicity. nih.gov

In one study, two fractions of kraft lignin were reacted with this compound to produce a highly hydrophobic modified lignin. nih.gov This modification not only imparted water-repellent characteristics but also induced discernible melting points in the otherwise non-melting lignin. Furthermore, when suspended in water, the cholesterol-modified lignin self-assembled into nanoparticles with sizes ranging from 200 to 500 nm. nih.gov These nanoparticles have shown potential for applications such as creating hydrophobic surfaces and as carriers for drug delivery. nih.gov

Amphiphilic Diblock Copolymers and Self-Assembly into Nanostructures (e.g., Micelles, Vesicles)

This compound serves as a critical reagent in the synthesis of amphiphilic block copolymers by enabling the introduction of the hydrophobic cholesterol moiety onto a hydrophilic polymer chain. nih.gov This is commonly achieved through an esterification reaction where this compound reacts with a hydroxyl end-group of a precursor polymer, resulting in a cholesterol end-capped block copolymer. nih.govmdpi.com

Once synthesized, these amphiphilic polymers can spontaneously self-assemble in aqueous environments to form a variety of well-defined nanostructures. nih.govmdpi.comnih.gov The driving force for this assembly is the tendency of the hydrophobic cholesterol segments to minimize their contact with water. This process typically results in the formation of spherical micelles, where a core of aggregated cholesterol moieties is surrounded by a stabilizing corona of the hydrophilic polymer blocks. nih.govmdpi.com Beyond simple spheres, the inherent rigidity of the cholesterol molecule and its propensity for ordered packing can direct the formation of more complex morphologies, including star-like and cuboid-like structures. mdpi.com These self-assembled nanostructures are actively researched for their potential in biomedical applications, such as the encapsulation and delivery of hydrophobic drugs. nih.govmdpi.com

Table 1: Examples of Cholesteryl-Containing Copolymers and Their Self-Assembled Structures

Copolymer Name Synthesis Method Involving this compound Self-Assembled Morphology Potential Application
Cholesteryl end-capped poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide) Esterification reaction between the hydroxyl end-group of the precursor polymer and this compound. nih.gov Spherical Micelles Drug Delivery
Poly[2-(methacryloyloxy)ethyl phosphorylcholine] with cholesterol end-groups (CPMPC) Not explicitly stated, but consistent with end-group functionalization strategies. Spherical Micelles Drug Delivery, Dispersion of Carbon Nanotubes nih.govmdpi.com

Steric Stabilizers for Liposomes

Cholesterol is a fundamental component in the formulation of liposomes, where it modulates the fluidity, stability, and integrity of the lipid bilayer. nih.gov The optimization of cholesterol content is a critical factor in designing stable liposomal vehicles for controlled drug release. nih.gov A major challenge in the therapeutic use of liposomes is their rapid clearance from the bloodstream by the mononuclear phagocytic system (MPS). nih.gov To overcome this, a strategy known as steric stabilization is employed.

Steric stabilization involves modifying the liposome (B1194612) surface with hydrophilic polymers, most notably polyethylene (B3416737) glycol (PEG), which are attached to one of the lipid components. nih.gov This PEG layer creates a hydrophilic shield that sterically hinders the interactions with blood components and MPS cells, thereby prolonging circulation time. An important advantage of this approach is its compatibility with various lipid compositions, including those containing cholesterol. nih.gov The presence of cholesterol does not impede the stabilizing effect of the PEG coating, allowing for the simultaneous benefits of enhanced bilayer stability from cholesterol and extended circulation from steric stabilization. nih.gov

pH-Responsive Amphiphiles for Controlled Release Systems

This compound is a key building block in the synthesis of advanced, stimuli-responsive drug delivery systems. acs.org Specifically, it has been used to create novel pH-responsive amphiphiles designed to release their cargo in acidic environments, which are characteristic of tumor tissues and intracellular compartments. A common synthetic strategy involves using this compound to attach the cholesterol molecule to a linker, such as the amino acid L-cysteine, which is then coupled to a poly(ethylene glycol) (PEG) chain. acs.org The resulting PEGylated cholesterol derivatives are amphiphilic and spontaneously form vesicles in aqueous solutions at physiological pH. acs.org

These nanostructures are engineered to be stable under normal physiological conditions (pH ~7.4) but disassemble or become permeable upon exposure to a lower pH. acs.org This pH-triggered mechanism allows for the controlled release of encapsulated therapeutic agents specifically at the target site. Research has demonstrated that the size of these vesicles can also be modulated by the pH of the surrounding solution. acs.org This pH-responsive behavior makes such systems highly promising candidates for targeted cancer chemotherapy and other applications requiring site-specific drug delivery. acs.orgnih.gov

Table 2: Research Findings on pH-Responsive Cholesteryl-Based Vesicles

Amphiphile Composition Synthesis Detail Self-Assembly Behavior pH-Responsive Action

Self-Assembly Mechanisms of this compound Derivatives

Micellization and Vesicle Formation in Aqueous Solutions

Derivatives synthesized from this compound are inherently amphiphilic, possessing a distinctly hydrophobic cholesterol segment and a hydrophilic part. nih.govdtu.dk When placed in an aqueous solution, these molecules spontaneously organize themselves to minimize the energetically unfavorable interactions between their hydrophobic tails and the surrounding water molecules. mdpi.com This phenomenon, known as self-assembly, leads to the formation of various supramolecular structures, primarily micelles and vesicles. mdpi.comnist.govnih.gov

Micelles are aggregates, often spherical, in which the hydrophobic cholesterol units form a central core that is shielded from the aqueous phase by a shell of the hydrophilic head groups. nih.govmdpi.commdpi.com Vesicles, or liposomes, are more complex structures consisting of a bilayered membrane that encloses an aqueous interior. The specific structure that forms—micelle or vesicle—is largely determined by the molecular geometry of the amphiphile, which can be described by the critical packing parameter. nih.govresearchgate.net The transition between these structures is also possible; for example, vesicles can be transformed into micelles by altering the solution conditions or the composition of the amphiphiles present. nist.govresearchgate.netumn.edu

Role of Hydrophobic Interactions and Cholesterol Moiety in Self-Assembly

The primary driving force behind the self-assembly of cholesteryl-containing amphiphiles in water is the hydrophobic effect. mdpi.comchemrxiv.org The large, nonpolar cholesterol moiety is expelled from the water, leading to its aggregation, which is an energetically favorable process. dtu.dk The unique molecular architecture of cholesterol is central to this process. Its rigid and planar tetracyclic steroid ring structure, combined with a flexible hydrocarbon tail, influences how the molecules pack together. mdpi.comdtu.dk

These specific structural features lead to strong hydrophobic interactions and can result in the formation of highly organized and well-defined nanostructures. nih.govmdpi.com Furthermore, the tendency of cholesterol to form liquid crystalline phases can act as an additional driving force, promoting orientational order within the self-assembled macromolecules. nih.govmdpi.com The final morphology of the resulting nanostructure is determined by a delicate balance between the powerful hydrophobic interactions of the cholesterol tails and the steric and electrostatic constraints of the hydrophilic head groups. researchgate.net

Formation of Crosslinked Liposomes and Cell Assemblies

Building upon the principles of self-assembly, cholesterol-containing polymers can be used to construct more complex, higher-order nanostructures that can mimic biological functions. mdpi.comdtu.dk For example, by incorporating specific chemical linkages, these assemblies can be made responsive to biological cues. One such approach involves attaching cholesterol moieties to a polymer backbone via disulfide linkages. These polymers self-assemble into nanoparticles that are stable in the bloodstream but can be disassembled by the reducing environment inside a cell, which cleaves the disulfide bonds. mdpi.com

This concept of creating responsive, higher-order structures extends to mimicking cellular assemblies. Advanced systems, sometimes referred to as "capsosomes," involve the encapsulation of cholesterol-containing liposomes within a larger polymer carrier. dtu.dk Such structures can be designed to perform complex tasks, like multi-step catalytic reactions, thereby acting as mimics of cellular organelles. dtu.dk

Table 3: Compound Names Mentioned

Compound Name
This compound
Poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide)
Poly[2-(methacryloyloxy)ethyl phosphorylcholine]
Poly(cholesteryl methacrylate)
Poly(2-hydroxyethyl methacrylate)
Polyethylene glycol (PEG)

This compound in Surface Modification and Nanotechnology

This compound serves as a key reagent in surface modification and nanotechnology, primarily by enabling the covalent attachment of the hydrophobic and biocompatible cholesterol moiety to other molecules, such as polymers and nanoparticles. This modification alters the physicochemical properties of the parent material, imparting an amphiphilic character that can drive self-assembly into nanoscale structures or enhance interactions with biological membranes. Its utility is particularly notable in the development of advanced materials for biomedical applications, including gene delivery and drug carrier systems.

Hydrophobized Chitosan (B1678972) Oligosaccharides for Gene Carriers

This compound is utilized in the chemical modification of chitosan oligosaccharides (COS) to create hydrophobized derivatives for gene delivery applications. uwa.edu.au Chitosan, a cationic polysaccharide, can electrostatically interact with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) to form nanoparticles known as polyplexes. nih.gov However, the efficiency of unmodified chitosan as a gene carrier can be limited. By introducing a hydrophobic cholesterol group, the amphiphilicity of the chitosan derivative is increased, which can enhance its performance as a gene vector. nih.gov

The synthesis involves the reaction of the chloroformate group of this compound with the primary amine groups on the COS backbone. This reaction results in a cholesteryl-grafted COS copolymer. The hydrophobic cholesterol moieties can act as anchors, facilitating interaction with and passage through the lipid bilayers of cell membranes. This enhanced cell interaction is a critical factor for successful intracellular delivery of the genetic payload. nih.gov

The degree of cholesterol substitution on the chitosan backbone is a crucial parameter that influences the properties of the resulting nanoparticles. Research has shown that hydrophobic modifications can affect the stability of the nanoparticles in serum, improve cellular uptake, and facilitate the release of the DNA from the carrier once inside the cell. nih.gov The formation and characteristics of these gene-carrying nanoparticles are also dependent on other factors, such as the molecular weight (MW) of the chitosan, its degree of deacetylation (DD), and the nitrogen-to-phosphate (N/P) ratio, which represents the molar ratio of amine groups in chitosan to phosphate (B84403) groups in the nucleic acid. uwa.edu.aumdpi.com Higher molecular weight and degree of deacetylation generally lead to stronger DNA condensation and more stable, positively charged nanoparticles, which in turn correlates with higher cellular uptake and transfection efficiency. uwa.edu.au

A study involving the modification of chitosan with a cholesterol derivative demonstrated the impact of hydrophobization on the resulting nanoparticle characteristics. The introduction of the cholesterol moiety led to an increase in the particle diameter of the formed polyplexes, which is a critical parameter for cellular uptake.

Chitosan TypeN/P RatioParticle Diameter (nm)Zeta Potential (mV)Polydispersity Index (PDI)
Low MW Chitosan (Control)50102+29.70.28
Cholesterol-Modified LMW Chitosan50154+21.20.29

This table presents representative data showing the effect of modifying Low Molecular Weight (LMW) chitosan with a cholesterol derivative on the physicochemical properties of nanoparticles formed with plasmid DNA at a Nitrogen/Phosphate (N/P) ratio of 50. Data has been adapted from a study by Silva et al. ulisboa.pt

Nanoparticle Formation and Characterization

This compound is a versatile tool for synthesizing amphiphilic polymers that can self-assemble into various nanoparticle structures, such as polymeric micelles and lipid nanoparticles (LNPs). mdpi.com The typical synthesis strategy involves the reaction of this compound with a hydrophilic polymer that has a reactive end-group, such as a hydroxyl group. mdpi.com This reaction attaches the bulky, hydrophobic cholesterol molecule to the polymer, creating an amphiphilic block copolymer.

When placed in an aqueous environment, these amphiphilic polymers spontaneously self-assemble to minimize the exposure of the hydrophobic cholesterol segment to water. This process results in the formation of core-shell nanoparticles, where the cholesterol moieties form a hydrophobic core, and the hydrophilic polymer chains form a protective outer shell or corona. researchgate.netnih.gov This core-shell structure is particularly well-suited for encapsulating poorly water-soluble (hydrophobic) drugs within the core, thereby improving their solubility and bioavailability. researchgate.net

The characteristics of these self-assembled nanoparticles can be precisely controlled by the properties of the constituent polymer. For instance, researchers have synthesized cholesteryl end-capped thermally responsive polymers. These polymers self-assemble into micellar nanoparticles that can encapsulate model hydrophobic compounds. researchgate.net The critical micelle concentration (CMC), which is the minimum concentration at which micelles form, is a key characteristic of these systems. Low CMC values indicate high stability of the micelles upon dilution in the bloodstream. researchgate.netnih.gov

Furthermore, this compound is used to synthesize novel cationic lipids for the formulation of LNPs designed for nucleic acid delivery. In one study, a cationic peptidomimetic functionalized cholesterol derivative was synthesized. When formulated with helper lipids, these molecules formed LNPs that could effectively complex with siRNA and plasmid DNA, forming nanoparticles with an average diameter suitable for cellular uptake. nih.gov

Nanoparticle SystemKey Components Synthesized via this compoundCharacteristicValue
Thermally Responsive MicellesCholesteryl-poly(N-isopropylacrylamide-co-N,N-dimethylacrylamide)Critical Micelle Concentration (CMC)9 - 25 mg/L
MorphologySpherical, Star-like, Cuboid
Self-Assembled Polymer MicellesCholesteryl-poly(OEGMA)Critical Micelle Concentration (CMC)0.25 - 0.43 mg/L
Particle Size (Diameter)~134 - 235 nm
Lipid Nanoparticles (LNPs) for siRNACationic Peptidomimetic Functionalized CholesterolParticle Size (Diameter)150 - 200 nm

This table summarizes the characteristics of different nanoparticle systems developed using polymers or lipids synthesized with this compound. Data is compiled from studies by Zhang et al., Gao et al., and Gong et al. researchgate.netnih.govresearchgate.net

Biomedical and Pharmaceutical Research Applications of Cholesteryl Chloroformate Derivatives

Drug Delivery Systems (DDS)

Cholesteryl chloroformate serves as a pivotal starting material in the synthesis of a diverse array of cholesterol-based derivatives for biomedical and pharmaceutical research, particularly in the realm of Drug Delivery Systems (DDS). Its reactive chloroformate group allows for facile conjugation with various polymers, peptides, and drugs, imparting the unique properties of cholesterol to the resulting biomaterials. The inherent biocompatibility of cholesterol and its essential role in cell membrane structure make its derivatives highly attractive for designing sophisticated drug carriers that can enhance therapeutic efficacy and minimize side effects.

Encapsulation and Release of Hydrophobic Molecules (e.g., Folic Acid, Doxorubicin (B1662922), SiRNA)

Derivatives of this compound are instrumental in creating amphiphilic structures capable of encapsulating and delivering hydrophobic therapeutic agents. These derivatives can self-assemble into nanoparticles or micelles, which feature a hydrophobic core that serves as a reservoir for drugs that are poorly soluble in water. This encapsulation protects the drug from degradation in the bloodstream and facilitates its transport to the target site.

For instance, cholesterol-conjugated polymers have been developed to encapsulate anticancer drugs like doxorubicin. These systems can enhance drug loading capacity and provide controlled release, improving the drug's bioavailability and therapeutic index. In one approach, a cholesterol-doxorubicin conjugate was synthesized to create a nanoprodrug with enhanced breast cancer inhibition. While this compound is a common acylating agent for such syntheses, more stable intermediates like cholesteryl-4-nitrophenolate are also being explored to improve reaction control and reduce toxicity preprints.orgpreprints.org.

In the realm of gene therapy, this compound is used to synthesize cationic lipids and polymers for the delivery of nucleic acids like small interfering RNA (siRNA). By attaching cholesterol to hydrophilic peptides, researchers have created amphiphilic cholesteryl peptides that self-assemble into micelle-like structures. These structures can efficiently condense and protect siRNA from nuclease degradation in the serum nih.gov. This approach significantly enhances the serum stability of siRNA compared to its naked form nih.gov. Furthermore, these cholesterol-modified carriers can facilitate the delivery of siRNA into cancer cells, leading to potent gene silencing effects nih.gov. The co-delivery of chemotherapeutics like doxorubicin and siRNA using lipid-based nanoparticles, which often include cholesterol derivatives, is a promising strategy for combination cancer therapy upenn.edu.

The principle of encapsulating hydrophobic molecules extends to other therapeutic and targeting agents. For example, folic acid, a targeting ligand for cancer cells that overexpress folate receptors, can be incorporated into these cholesterol-based nanocarriers to achieve targeted drug delivery nih.gov. While direct synthesis examples using this compound for folic acid encapsulation are less common, the overarching strategy of using cholesterol-modified carriers for hydrophobic molecules is well-established.

Table 1: Examples of Hydrophobic Molecules Delivered Using this compound Derivatives

MoleculeDelivery SystemKey FindingsReferences
DoxorubicinCholesterol-Doxorubicin Conjugate NanoprodrugEnhanced inhibition of breast cancer. preprints.orgpreprints.org
siRNACholesteryl Peptide MicellesEfficiently condenses and protects siRNA from degradation, leading to potent gene silencing. nih.gov
siRNA and DoxorubicinLipid Nanoparticles (LNPs)Co-delivery platform for combination cancer therapy. upenn.edu

Cholesterol-Based Micelles and Nanoparticles as Drug Carriers

The amphiphilic nature of polymers modified with cholesterol via this compound allows them to self-assemble into micelles and nanoparticles in aqueous environments. These nanosized carriers typically possess a core-shell structure, with the hydrophobic cholesterol moieties forming the core and the hydrophilic polymer chains forming the outer shell. This architecture is ideal for encapsulating hydrophobic drugs within the core, thereby increasing their solubility and stability in the bloodstream.

Polymeric micelles are a promising platform for cancer therapy due to their ability to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The modification of polymers with cholesterol can lead to a lower critical micelle concentration (CMC), which enhances the stability of the micelles upon dilution in the bloodstream tandfonline.com. For example, cholesterol-conjugated poly(D, L-lactide)-based polymeric micelles have been developed for the effective encapsulation and delivery of curcumin (B1669340) for cancer therapy tandfonline.com.

The incorporation of cholesterol into drug delivery systems is also known to improve transportation across the cell membrane nih.gov. These cholesterol-based carriers, including micelles and nanoparticles, can deliver drugs to specific tissues, prolong the drug's half-life in circulation, and achieve a controlled release profile, all of which contribute to reducing systemic toxicity nih.gov. Research has demonstrated that micelles prepared from materials like chitosan (B1678972) and cholesterol are promising for combination therapy in cancer treatment nih.gov.

Liposomal Formulations and Steric Stabilization

Cholesterol is a crucial component in many liposomal drug formulations, where it modulates the fluidity and stability of the lipid bilayer. The presence of cholesterol in liposomes can prevent the phase transition of phospholipids, thereby enhancing the stability of the formulation nih.gov. While this compound is not typically a direct component of the final liposome (B1194612) structure, it is used to synthesize cholesterol derivatives that are incorporated into these formulations.

The inclusion of cholesterol derivatives can decrease membrane fluidity and provide favorable drug retention properties. Cationic liposomes, for instance, have been prepared using arginine-conjugated cholesterol derivatives synthesized from this compound nih.gov. These liposomes demonstrated enhanced loading efficiency and stability for the anticancer drug paclitaxel (B517696) nih.gov.

Steric stabilization is another critical aspect of liposomal design, aimed at prolonging their circulation time in the body. This is often achieved by grafting polyethylene (B3416737) glycol (PEG) to the liposome surface, a process known as PEGylation. This compound can be used to synthesize cholesterol-PEG conjugates that anchor the PEG chains to the liposome's lipid bilayer. These "stealth" liposomes are less likely to be recognized and cleared by the reticuloendothelial system (RES), leading to a longer half-life in the bloodstream. The long-term stability of these sterically stabilized liposomes can be further enhanced by processes like freezing and freeze-drying, with the use of cryoprotectants to preserve their structure nih.gov.

pH-Responsive and Stimuli-Responsive Drug Release Systems

Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific triggers present in the target microenvironment, such as changes in pH, temperature, or enzyme concentrations. This approach allows for more precise drug delivery and can reduce off-target effects. This compound is utilized in the synthesis of polymers and lipids that confer stimulus-responsive properties to nanocarriers.

Particularly, pH-responsive systems have garnered significant attention because the microenvironment of tumors is often more acidic than that of healthy tissues. This pH difference can be exploited to trigger drug release specifically at the tumor site. For example, novel pH-responsive amphiphiles have been synthesized by coupling cholesterol and a poly(ethylene glycol) chain through a pH-sensitive linkage acs.org. These amphiphiles can self-assemble into vesicles that are stable under physiological conditions but release their encapsulated contents in an acidic environment acs.org.

In another study, a pH-responsive brush copolymer was synthesized using a cholesteryl-modified monomer. These copolymers self-assembled into micelles that exhibited a phase transition at a slightly acidic pH, making them suitable for controlled drug release in the tumor microenvironment oiccpress.comnih.gov. Such systems can encapsulate hydrophobic drugs and release them in a controlled manner at the target site, enhancing therapeutic efficacy oiccpress.comnih.gov. The development of these intelligent drug delivery systems represents a significant advancement in targeted therapy mdpi.comnih.govnih.govorscience.ruresearchgate.net.

Enhanced Cellular Uptake and Membrane Interaction

A significant challenge in drug delivery is ensuring that the therapeutic agent can efficiently enter the target cells. Cholesterol, being a natural and essential component of animal cell membranes, can facilitate this process. The incorporation of cholesterol derivatives, synthesized from this compound, into nanocarriers can enhance their interaction with cell membranes and promote cellular uptake.

The inclusion of cholesterol in drug delivery systems is thought to aid in cellular uptake and transport across the cell membrane because it is recognized as a natural component of the cell ulster.ac.uk. Both liposomes and micelles formulated with cholesterol have demonstrated increased cellular internalization compared to their cholesterol-free counterparts ulster.ac.uk. For instance, a study on polymersomes with varying amounts of cholesteryl content showed that a 12% weight incorporation of cholesteryl led to a tenfold increase in the cellular uptake of an encapsulated drug in HeLa cells ulster.ac.uknih.gov. This enhanced uptake was found to occur via endocytosis ulster.ac.uknih.gov.

The interaction between lipid-based nanocarriers and cell membranes is complex and can be modulated by the presence of cholesterol rsc.org. The uptake pathway of liposomes, for example, can be influenced by the lipid composition, with some cationic liposomes being taken up via endocytosis while others fuse directly with the cell membrane dovepress.com. By modifying nanocarriers with cholesterol, it is possible to influence these interactions and enhance the intracellular delivery of therapeutic agents.

Table 2: Impact of Cholesteryl Derivatives on Cellular Uptake

Delivery SystemCholesteryl ContentObserved Effect on Cellular UptakeReferences
Polymersomes12% wtTen-fold increase in cellular uptake in HeLa cells. ulster.ac.uknih.gov
Liposomes and MicellesVariedIncreased cellular internalization compared to cholesterol-free formulations. ulster.ac.uk

Prodrug Development and Controlled-Release Applications

The concept of a prodrug involves chemically modifying a drug to create an inactive or less active compound that is converted to the active drug within the body. This approach can be used to improve the drug's physicochemical properties, such as its solubility and stability, and to achieve controlled or targeted release. This compound can be used to synthesize cholesteryl ester prodrugs of various therapeutic agents.

For example, cholesteryl ibuprofen (B1674241) and cholesteryl flufenamate (B1227613) have been synthesized as prodrugs to increase the hydrophobicity of the parent drugs, allowing for their formulation into phospholipid microemulsions for delivery nih.gov. Similarly, a cholesterol-doxorubicin conjugate has been developed as a prodrug for cancer therapy preprints.orgpreprints.org. This conjugation can lead to enhanced cellular uptake and a more controlled release of the active drug, potentially reducing its systemic toxicity preprints.org.

The development of prodrugs is a strategy to create sustained-release dosage forms of active drugs, which can lead to better patient adherence to medication regimens mdpi.com. By linking a drug to a cholesterol moiety, it is possible to alter its pharmacokinetic profile and achieve a more desirable therapeutic outcome. The design of such prodrugs often relies on the reactivity of precursors like this compound to form stable linkages that can be cleaved under specific physiological conditions to release the active drug.

Gene and Nucleic Acid Delivery

The inherent lipophilicity of cholesterol makes its derivatives excellent candidates for traversing cellular membranes, a critical step in the delivery of therapeutic nucleic acids. This compound is instrumental in creating these delivery vehicles by covalently linking the cholesterol moiety to polymers or peptides, thereby enhancing their ability to encapsulate and transport genetic material into cells.

Gene Carrier Applications (e.g., hydrophobized chitosan oligosaccharide)

This compound is utilized in the chemical modification of polymers like chitosan to enhance their efficacy as non-viral gene carriers. fishersci.combroadpharm.com Chitosan, a biocompatible and biodegradable polysaccharide, possesses a cationic nature that allows it to form complexes with negatively charged DNA. However, its efficiency is often limited. By reacting this compound with chitosan oligosaccharides, a hydrophobized version of the polymer is created.

This hydrophobic modification has been shown to significantly improve the polymer's performance as a gene vector. For instance, while chitosan oligosaccharides alone were unable to bind DNA effectively even at a high weight ratio of 8:1, cholesterol-modified chitosan oligosaccharides achieved successful DNA binding at a much lower ratio of 2:1. mdpi.com This enhanced binding and condensation of DNA into nanoparticles protect the genetic material from degradation and facilitate its uptake into cells. The introduction of the hydrophobic cholesterol moiety improves the stability of the DNA-carrier complex and enhances its interaction with the cell membrane, leading to more efficient gene transfection. mdpi.comnih.gov Studies have demonstrated that such amphiphilic chitosan derivatives can lead to significantly higher gene expression compared to unmodified chitosan. nih.gov

CarrierModificationDNA Binding Ratio (Carrier:DNA)OutcomeReference
Chitosan OligosaccharideUnmodified8:1Ineffective DNA binding mdpi.com
Chitosan OligosaccharideModified with this compound2:1Effective DNA binding mdpi.com
Low Molecular Weight ChitosanHydrophobically Modified (3%)Not specifiedEfficient in vivo gene delivery to kidneys nih.gov

siRNA Delivery Systems

The development of small interfering RNA (siRNA) therapeutics is heavily reliant on effective delivery systems that can protect the siRNA from degradation and transport it into the cytoplasm of target cells. This compound is a key reagent in synthesizing cholesterol-conjugated molecules designed for this purpose. Attaching a cholesterol moiety to hydrophilic peptides, for example, induces the self-assembly of these conjugates into micelle-like nanostructures in aqueous environments.

These cholesteryl-peptide micelles demonstrate a significantly enhanced ability to condense and deliver siRNA compared to the unmodified peptides. Research has shown that while the peptides alone could not mediate gene suppression, the cholesteryl-peptide conjugates efficiently transfected various cancer cells with siRNA, leading to potent and significant gene silencing effects. nih.gov Furthermore, these cholesterol-modified carriers can improve the serum stability of siRNA, protecting it from nuclease degradation in the bloodstream, a crucial factor for in vivo applications. nih.gov The conjugation of cholesterol to siRNA has become a prominent strategy for enhancing cellular uptake and enabling productive loading of the therapeutic cargo onto delivery vehicles like extracellular vesicles.

Chemical Sensing and Probes

The rigid and sterically defined structure of the cholesterol molecule makes it an attractive scaffold for the design of chemical sensors and molecular probes. By reacting this compound with various molecules, derivatives with specific recognition and signaling capabilities can be synthesized.

Cholesteryl Carbamate (B1207046) Derivatives for Chemical Sensing and Metal Ion Coordination

This compound is a precursor for the synthesis of novel cholesteryl carbamate derivatives with potential applications in chemical sensing. orientjchem.orgresearchgate.net By reacting it with a variety of amines, a diverse library of carbamates can be produced, incorporating functional groups capable of interacting with specific analytes. orientjchem.org

The carbamate linkage provides stability, while the cholesterol backbone facilitates interaction with lipid membranes. orientjchem.org Certain functionalities introduced through this synthesis are known for their strong metal chelation properties. For example, derivatives containing thiourea (B124793) and quinoline (B57606) groups are suggested to be effective ligands for metal ions like nickel and copper. orientjchem.orgresearchgate.net The design of these molecules allows the cholesterol scaffold to act as a framework, positioning the metal-coordinating groups for sensing applications. The interaction with metal ions can induce a detectable signal, forming the basis for a chemical sensor. orientjchem.org

Derivative Functional GroupPotential ApplicationMechanismReference
ThioureaMetal Ion Sensing (Ni, Cu)Strong metal chelation properties orientjchem.orgresearchgate.net
QuinolineMetal Ion Sensing (Ni, Cu)Strong metal chelation properties orientjchem.orgresearchgate.net
HeterocyclesMetal Ion Coordinationπ-stacking interactions orientjchem.org

Probes or Markers for Investigating Cholesterol-Related Pathways

Cholesterol derivatives are invaluable tools for elucidating the complex pathways of cholesterol transport and metabolism. This compound itself has been noted for its biological activity, including its ability to bind to Toll-like receptor 4 (TLR4), which triggers an inflammatory response. biosynth.com This suggests its potential use as a probe to investigate immune system activation related to sterols. biosynth.com

More broadly, the cholesterol structure can be tagged with fluorescent markers to create probes for live-cell imaging. While not all are synthesized via this compound, these probes, such as those tagged with BODIPY (boron-dipyrromethene), are designed to mimic natural cholesterol. nih.gov They are used to visualize cholesterol's distribution within cellular membranes and its trafficking between organelles. nih.gov These fluorescent sterol analogs allow researchers to study the dynamics of cholesterol transport in real-time, providing insights into diseases associated with cholesterol dysregulation. nih.gov

Biomaterials and Tissue Engineering Scaffolds

The unique physicochemical properties of cholesterol, such as its rigidity, hydrophobicity, and biocompatibility, make its derivatives suitable for the development of novel biomaterials. orientjchem.orgresearchgate.net this compound provides a convenient chemical handle to incorporate the cholesterol moiety into polymers and other molecules to create materials for drug delivery and tissue engineering. nih.govdtu.dk

Cholesterol-containing derivatives have a strong tendency to self-assemble into well-ordered structures, such as gels and liquid crystals. nih.govdtu.dk This property is being harnessed to create low molecular mass gelators (LMGs), which can form supramolecular gels. nih.gov These gels can serve as scaffolds in tissue engineering, providing a three-dimensional environment that supports cell adhesion, proliferation, and differentiation. The synthesis of cholesteryl carbamates from this compound is noted as a promising route to develop such functional materials with tailored properties for biomedical applications. orientjchem.orgresearchgate.net The cholesterol scaffold provides a stable and modifiable framework, opening avenues for designing advanced biomaterials with improved functions. orientjchem.org

Future Directions and Emerging Research Areas

Optimization of Cholesteryl Chloroformate Synthesis for Industrial Scale-Up

The transition from laboratory-scale synthesis to industrial-scale production of this compound presents several challenges that are the focus of ongoing research. Key areas of optimization include improving reaction efficiency, ensuring product purity, and developing cost-effective and environmentally sustainable processes.

One of the primary concerns in the large-scale synthesis of this compound is the management of impurities. The formation of byproducts can render the final product unsuitable for certain high-purity applications, particularly in the pharmaceutical and electronics industries. Therefore, research is directed towards optimizing reaction conditions—such as solvent choice, temperature control, and molar ratios of reactants—to minimize side reactions and enhance the yield of the desired product. For instance, in the synthesis of derivatives like DC-cholesterol, the use of dry methylene (B1212753) chloride as a solvent has been shown to significantly improve product yield compared to chloroform (B151607) google.com. Such findings are crucial for informing the optimization of the precursor's synthesis on an industrial scale.

Furthermore, the development of robust purification methods is essential for achieving the high purity levels required for industrial applications. Traditional methods like recrystallization are being re-evaluated for their efficiency and scalability. The choice of anti-solvents, such as n-hexane, n-heptane, and cyclohexane, plays a critical role in the crystallization process and the removal of impurities google.com.

Future research in this area will likely focus on the development of continuous flow synthesis processes, which can offer better control over reaction parameters, leading to higher yields and purity. Additionally, exploring greener solvents and catalysts will be crucial for making the industrial production of this compound more sustainable.

Exploration of Novel Derivatives with Enhanced Bioactivity and Material Properties

The reactivity of the chloroformate group allows for the straightforward attachment of cholesterol to a wide variety of molecules, leading to the creation of novel derivatives with tailored properties. This has opened up exciting avenues in materials science and biomedicine.

Enhanced Bioactivity:

A significant area of research is the synthesis of this compound derivatives with enhanced biological activity for therapeutic applications. By conjugating cholesterol to bioactive molecules such as peptides, polysaccharides, and anticancer drugs, researchers are developing targeted drug delivery systems. For example, hydrophobized chitosan (B1678972) oligosaccharides, prepared using this compound, have shown promise as efficient gene carriers chemicalbook.combiosynth.com. Similarly, arginine-conjugated cholesterol derivatives have been synthesized for the preparation of cationic liposomes that can interact with anticancer drugs like paclitaxel (B517696) . These modifications aim to improve the biocompatibility, stability, and cellular uptake of therapeutic agents sigmaaldrich.com.

The table below summarizes some of the novel this compound derivatives and their enhanced bioactive properties.

Derivative ClassLinkage TypeEnhanced Bioactivity/PropertyPotential Application
Polysaccharide ConjugatesCarbamate (B1207046)Improved gene carrier efficiency, biocompatibilityGene therapy
Peptide ConjugatesAmideEnhanced cellular uptake, targeted deliveryDrug delivery, cancer therapy
Polymer End-cappingEster/CarbamateIncreased stability of micelles, controlled drug releaseDrug delivery

Advanced Material Properties:

This compound and its derivatives are well-known for their liquid crystalline properties broadpharm.com. Research is actively exploring the synthesis of new cholesteryl carbamates and other derivatives to create novel liquid crystal materials with specific optical and thermal properties kuleuven.bemagtechjournal.com. These materials have potential applications in displays, sensors, and smart textiles nih.gov.

Furthermore, the introduction of the cholesterol moiety into polymers can induce self-assembly into various nanostructures, such as micelles and nanoparticles sigmaaldrich.com. These self-assembled structures are being investigated for their potential in encapsulating and delivering drugs, as well as in the development of advanced biomaterials sigmaaldrich.com. The rigid and bulky nature of the cholesterol group influences the packing and morphology of these assemblies, leading to unique material properties dtu.dk.

Advanced Characterization Techniques for Complex Self-Assembled Systems

The complex, hierarchical structures formed by the self-assembly of this compound derivatives necessitate the use of advanced characterization techniques to understand their morphology and behavior.

A combination of microscopic and spectroscopic techniques is often employed to provide a comprehensive picture of these self-assembled systems.

Polarized Optical Microscopy (POM): This technique is fundamental for identifying the liquid crystalline phases of this compound and its derivatives. POM allows for the visualization of the unique textures and birefringence patterns characteristic of different mesophases, such as cholesteric and smectic phases kuleuven.be.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): DSC is used to determine the phase transition temperatures and associated enthalpy changes of liquid crystalline materials, providing crucial information about their thermal behavior and stability kuleuven.be. TGA is employed to study the thermal decomposition of these compounds.

Dielectric Spectroscopy: This technique investigates the dielectric properties of materials as a function of frequency. It is used to study the molecular dynamics and relaxation processes in the liquid crystalline phases of this compound derivatives kuleuven.be.

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique for determining the size, shape, and arrangement of nanoscale structures. It is used to characterize the layered structures and packing of self-assembled systems like those formed by cholesteryl oligo(L-lactic acid) derivatives.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the morphology of self-assembled nanostructures, such as nanoparticles and polymersomes, allowing for direct visualization of their size and shape.

Fluorescence Spectroscopy: This technique is particularly useful for studying the self-assembly of amphiphilic derivatives in aqueous solutions. By using fluorescent probes, the critical micelle concentration (CMC), a key parameter for the formation of micelles, can be determined.

The table below outlines the application of these advanced techniques in the characterization of this compound-based systems.

Characterization TechniqueInformation ObtainedType of System
Polarized Optical Microscopy (POM)Liquid crystal phase identification, texture analysisLiquid Crystals
Differential Scanning Calorimetry (DSC)Phase transition temperatures, enthalpy changesLiquid Crystals, Polymers
Dielectric SpectroscopyMolecular dynamics, relaxation processesLiquid Crystals
Small-Angle X-ray Scattering (SAXS)Nanostructure size, shape, and arrangementSelf-assembled multilayers, Nanoparticles
Transmission Electron Microscopy (TEM)Morphology, size, and shape of nanostructuresNanoparticles, Polymersomes
Fluorescence SpectroscopyCritical Micelle Concentration (CMC)Micellar systems

Integration of this compound Derivatives in Advanced Nanomedicine and Diagnostic Tools

The unique properties of this compound derivatives, such as their biocompatibility and ability to self-assemble, make them highly attractive for applications in advanced nanomedicine and diagnostics.

Nanomedicine:

A major focus of current research is the use of these derivatives to create sophisticated drug and gene delivery systems. By attaching this compound to polymers, polysaccharides, or peptides, researchers can create amphiphilic molecules that self-assemble into nanoparticles, liposomes, or micelles in aqueous environments . These nanocarriers can encapsulate therapeutic agents, protecting them from degradation and enabling their targeted delivery to specific cells or tissues.

For example, cholesterol-conjugated polymers have been used to create nanoparticles for the delivery of anticancer drugs, with the cholesterol moiety facilitating cellular uptake and improving the therapeutic efficacy . In gene therapy, cationic lipids derived from this compound are used to form complexes with DNA or siRNA, which can then be delivered into cells to modulate gene expression chemicalbook.comkuleuven.be.

Diagnostic Tools:

The integration of this compound derivatives into diagnostic tools is an emerging area of research. The self-assembly properties of these molecules can be harnessed to create novel biosensors. For instance, liquid crystal-based sensors can be designed to detect specific biological molecules or changes in their environment, leading to a detectable change in the liquid crystal's optical properties. While direct applications of this compound in biosensors are still being explored, the broader class of cholesterol derivatives is being investigated for the development of cholesterol biosensors for clinical diagnostics.

Furthermore, nanoparticles formulated with this compound derivatives can be functionalized with imaging agents for use in medical diagnostics. These targeted nanoparticles can accumulate at disease sites, allowing for enhanced imaging and diagnosis of conditions such as cancer.

The continued exploration of the synthesis and application of this compound and its derivatives holds great promise for the development of the next generation of advanced materials, targeted therapies, and sensitive diagnostic tools.

Q & A

Basic Research Questions

Q. How can cholesteryl chloroformate be synthesized with high purity, and what analytical methods validate its structural integrity?

  • Methodology : Synthesis typically involves reacting cholesterol with triphosgene or phosgene derivatives in chloroform/dichloromethane, catalyzed by dimethylaminopyridine (DMAP) at room temperature for 24 hours . Post-synthesis, purity is validated using:

  • Melting Point (mp) : 115–117°C (lit.), with deviations indicating impurities .
  • Optical Activity : [α]27/D −28° (c = 2 in chloroform) confirms stereochemical retention .
  • Chromatography : Thin-layer chromatography (TLC) or HPLC to monitor reaction progress and purity.

Q. What are the critical parameters for maintaining this compound’s stability during storage and experimental use?

  • Key Factors :

  • Temperature : Store at 4°C in airtight, light-resistant containers to prevent decomposition .
  • Solvent Compatibility : Avoid protic solvents (e.g., water, alcohols) due to its chloroformate group’s reactivity .
  • Phase Transition Monitoring : Use differential scanning calorimetry (DSC) to track crystalline-to-cholesteric (117.8°C) and isotropic phase transitions (125.3°C), which affect its liquid crystal behavior .

Advanced Research Questions

Q. How can inverse gas chromatography (IGC) resolve contradictions in surface property data for this compound liquid crystals?

  • Approach : IGC measures dispersive surface energy (γs^d), Gibbs specific energy (ΔGsp), and acid-base constants (Ka, Kb) at infinite dilution. For example:

  • Selectivity Coefficients (α) : α > 1 for structural isomers (e.g., ortho vs. para derivatives) indicates preferential adsorption .
  • Thermodynamic Data : Exothermic adsorption (ΔH < 0) and negative entropy (ΔS) values suggest ordered solvent interactions with the cholesteric phase .
    • Contradiction Management : Discrepancies in γs^d values across studies may arise from solvent polarity or temperature gradients; replicate experiments at fixed temperatures (e.g., 308.2–333.2 K) improve reliability .

Q. What strategies optimize this compound’s grafting efficiency in polymer-drug conjugates?

  • Synthesis Optimization :

  • Pre-activation : Pre-treat cholesterol with triphosgene to generate reactive chloroformate intermediates, enhancing grafting ratios in poly(β-amino ester) (PAE) polymers .
  • Solvent Selection : Use anhydrous CH2Cl2 to minimize side reactions .
  • Characterization : Measure critical micelle concentration (CMC) via fluorescence spectroscopy; lower CMC values (<0.1 mg/mL) indicate improved self-assembly in drug delivery systems .

Q. How do this compound’s liquid crystal properties influence its application in chiral separation?

  • Mechanistic Insights :

  • Helical Pitch Modulation : Adjust temperature or solvent polarity to tune the cholesteric helix pitch, enabling enantiomer separation via selective retention .
  • Surface Acidity-Basicity : Basic surface character (Kb > Ka) favors interactions with acidic analytes; quantify using IGC-derived Ka/Kb ratios .
    • Validation : Pair IGC with polarimetry to correlate retention times with enantiomeric excess (ee) in separated fractions .

Methodological Notes

  • Data Reproducibility : Document reaction conditions (e.g., DMAP stoichiometry, solvent purity) per journal guidelines (e.g., Beilstein Journal protocols) to ensure replicability .
  • Safety Protocols : Use PPE (gloves, goggles) and fume hoods due to Skin Corr. 1B classification ; refer to ERG Guide 155 for spill management .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.